

Mechanism of Action and Primary Targets

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Compound Focus: XL228

CAS No.: 952306-27-3

Cat. No.: S8333578

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XL228 was designed as a **multi-targeted tyrosine kinase inhibitor** with a primary focus on targets involved in cancer cell proliferation, survival, and metastasis [1]. Its most notable capability was inhibiting the **BCR-ABL T315I mutant**, which is resistant to earlier targeted therapies like imatinib and dasatinib [1] [2] [3].

The table below summarizes its key targets and measured potency (IC50 values) from cell-free assays:

Target	Reported IC50 Value	Significance
IGF-1R (Insulin-like growth factor 1 receptor)	1.6 nM [2] [3]	Highly expressed in many tumors; promotes growth, survival, and therapy resistance [1].
Aurora A (AURKA)	3.1 nM [2] [3]	Serine/threonine kinase crucial for mitosis; overexpression linked to cancer [4].
wild-type ABL kinase	5 nM [3]	-
BCR-ABL T315I mutant	1.4 nM [3]	"Gatekeeper" mutant resistant to first- and second-line CML therapies [1].
Src	6.1 nM [2]	Proto-oncogene tyrosine-protein kinase involved in cell signaling [1].

Target	Reported IC50 Value	Significance
Lyn	2 nM [2] [3]	Src-family kinase often implicated in hematological cancers.

In cellular models, **XL228** inhibited phosphorylation of BCR-ABL and its downstream substrate STAT5, and disrupted mitotic spindle formation by targeting Aurora A, leading to defective cell division [2].

Experimental Data and Research Protocols

Key experimental findings and methodologies from preclinical research provide insights into how **XL228**'s activity was validated.

In Vitro Cellular Assays

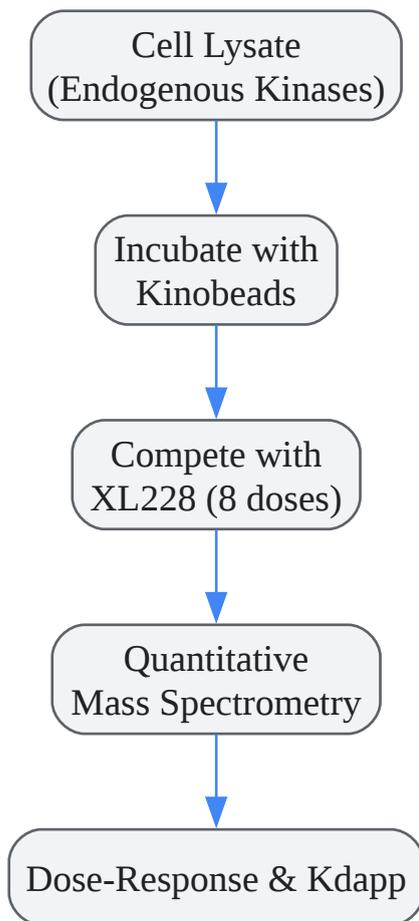
- **Cell Viability Assays:** **XL228** was profiled against cancer cell lines with known genetic alterations; approximately 30% of lines, particularly those with ALK or FGFR changes, showed high sensitivity (IC50 < 100 nM) in viability assays [2].
- **Mechanistic Western Blot Analysis:** In K562 chronic myeloid leukemia cells, **XL228** inhibited phosphorylation of BCR-ABL and STAT5 with IC50 values of 33 nM and 43 nM, respectively [2]. In HeLa cells, treatment above 10 nM eliminated phosphorylation of Aurora A and B, disrupting mitotic spindle formation [2].

In Vivo Pharmacodynamic Studies

- **Xenograft Mouse Models:** Single-dose studies in K562 xenograft models demonstrated that **XL228** potently inhibited BCR-ABL signaling in tumors [2]. Plasma concentrations of 3.5 µM decreased BCR-ABL phosphorylation by 50%, and 0.8 µM similarly reduced phospho-STAT5 [2].

Target Identification Techniques

The "Kinobeads" competition binding assay identified targets by measuring a compound's ability to displace kinases bound to immobilized, non-selective kinase inhibitors [5]. This chemical proteomic approach allowed for **dose-dependent profiling** of drug-protein interactions in complex cell lysates, revealing both intended and off-target interactions [5].



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Figure: Kinobeads competitive binding assay workflow for target identification [5].

Clinical Development Status

XL228 advanced to Phase I clinical trials, but both registered studies were terminated or suspended.

NCT Number	Phase	Title	Status	Reported Start Date
NCT00464113	Phase 1	A Study of XL228 in Subjects with Chronic Myeloid Leukemia or Philadelphia-Chromosome-Positive Acute Lymphocytic Leukemia [6]	Suspended/Terminated	May 2007 [6]
NCT00526838	Phase 1	(Indication: Cancer, Lymphoma) [3]	Terminated	September 2007 [3]

The purpose of the CML/Ph+ ALL trial (NCT00464113) was to determine the safest dose, dosing frequency, and tolerability of **XL228** administered intravenously [6]. The trial was a **dose-escalation study** with at least two intervention groups (once-weekly and twice-weekly dosing) [6].

Research Implications and Context

- **Overcoming Resistance:** **XL228**'s strong inhibition of BCR-ABL T315I positioned it as a candidate for patients who had failed prior tyrosine kinase inhibitor therapy [1].
- **Polypharmacology Challenge:** As a multi-kinase inhibitor, **XL228**'s effects result from simultaneous action on multiple targets [5]. This requires careful investigation to deconvolute its precise mechanism of action and understand both potential synergistic benefits and off-target toxicities [5].
- **Aurora Kinase Inhibition:** The role of Aurora A inhibition in cancer therapy remains an active area of research. Recent studies suggest its potential in combination with cisplatin to overcome chemoresistance in head and neck squamous cell carcinoma by enhancing replication stress and suppressing DNA repair [7].

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